Cas no 64139-03-3 (1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-methoxy-)

1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-methoxy-
- SCHEMBL16120058
- SY311341
- 2-(2,6-Dioxo-3-piperidyl)-5-methoxyisoindoline-1,3-dione
- EN300-22183669
- 2-(2,6-dioxopiperidin-3-yl)-5-methoxy-2,3-dihydro-1H-isoindole-1,3-dione
- 64139-03-3
- 2-(2,6-dioxopiperidin-3-yl)-5-methoxyisoindoline-1,3-dione
- MFCD31730868
-
- MDL: MFCD31730868
- Inchi: InChI=1S/C14H12N2O5/c1-21-7-2-3-8-9(6-7)14(20)16(13(8)19)10-4-5-11(17)15-12(10)18/h2-3,6,10H,4-5H2,1H3,(H,15,17,18)
- InChI Key: MKXRPSQMLJLDDS-UHFFFAOYSA-N
- SMILES: COC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O
Computed Properties
- Exact Mass: 288.07466
- Monoisotopic Mass: 288.07462149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 518
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 92.8Ų
Experimental Properties
- PSA: 92.78
1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-methoxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22183669-1.0g |
64139-03-3 | 1g |
$1086.0 | 2023-05-24 | |||
Enamine | EN300-22183669-10.0g |
64139-03-3 | 10g |
$4667.0 | 2023-05-24 | |||
Enamine | EN300-22183669-0.5g |
64139-03-3 | 0.5g |
$1043.0 | 2023-09-16 | |||
Enamine | EN300-22183669-0.1g |
64139-03-3 | 0.1g |
$956.0 | 2023-09-16 | |||
Enamine | EN300-22183669-5.0g |
64139-03-3 | 5g |
$3147.0 | 2023-05-24 | |||
Enamine | EN300-22183669-0.05g |
64139-03-3 | 0.05g |
$912.0 | 2023-09-16 | |||
Enamine | EN300-22183669-2.5g |
64139-03-3 | 2.5g |
$2127.0 | 2023-09-16 | |||
Enamine | EN300-22183669-0.25g |
64139-03-3 | 0.25g |
$999.0 | 2023-09-16 | |||
Enamine | EN300-22183669-1g |
64139-03-3 | 1g |
$1086.0 | 2023-09-16 | |||
Enamine | EN300-22183669-10g |
64139-03-3 | 10g |
$4667.0 | 2023-09-16 |
1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-methoxy- Related Literature
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Wei Yang,Kejing Wu,Yingming Zhu,Yingying Liu New J. Chem., 2021,45, 22306-22315
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
Additional information on 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-methoxy-
Comprehensive Overview of 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-methoxy- (CAS No. 64139-03-3)
1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-methoxy- (CAS No. 64139-03-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its systematic name, belongs to the class of isoindole derivatives, which are known for their diverse biological activities. Researchers and industry professionals are increasingly interested in this molecule due to its potential applications in drug development, particularly in targeting specific enzymatic pathways.
The structural uniqueness of 2-(2,6-dioxo-3-piperidinyl)-5-methoxy-1H-isoindole-1,3(2H)-dione lies in its piperidinyl and methoxy functional groups, which contribute to its reactivity and binding affinity. These features make it a valuable intermediate in synthesizing more complex molecules, especially in the field of small-molecule therapeutics. Recent studies have explored its role in modulating protein-protein interactions, a hot topic in cancer research and neurodegenerative disease studies.
In the context of green chemistry and sustainable synthesis, CAS No. 64139-03-3 has been investigated for its potential to reduce waste and improve yield efficiency. This aligns with the growing demand for eco-friendly chemical processes, a trend heavily emphasized in modern pharmaceutical manufacturing. Researchers are also exploring its compatibility with biocatalysis, another emerging area that combines biotechnology with synthetic chemistry.
From a commercial perspective, the compound’s relevance is highlighted by its inclusion in high-value chemical libraries used for high-throughput screening. Its molecular weight and solubility profile make it suitable for various assay formats, addressing the needs of drug discovery platforms. Additionally, its stability under standard laboratory conditions has made it a preferred choice for long-term research projects.
One of the most frequently searched questions related to this compound is its synthetic route and scalability. Recent advancements in flow chemistry have provided new methodologies to produce 2-(2,6-dioxo-3-piperidinyl)-5-methoxy-1H-isoindole-1,3(2H)-dione with higher purity and lower costs. These innovations are critical for meeting the demands of large-scale pharmaceutical production while maintaining environmental sustainability.
Another area of interest is the compound’s potential biological targets. Preliminary data suggest interactions with ubiquitin-proteasome pathways, which are central to cellular degradation processes. This has sparked discussions about its applicability in treating conditions like multiple myeloma and other protein aggregation diseases. However, further clinical validation is required to confirm these hypotheses.
In summary, 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-methoxy- (CAS No. 64139-03-3) represents a versatile and promising compound in modern chemistry and pharmacology. Its structural features, combined with its potential therapeutic applications, make it a subject of ongoing research. As the scientific community continues to explore its properties, this molecule is likely to play a pivotal role in advancing precision medicine and targeted therapy development.
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